molecular formula C15H21NO5 B558433 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 76757-90-9

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No. B558433
CAS RN: 76757-90-9
M. Wt: 295.33 g/mol
InChI Key: NQIFXJSLCUJHBB-GFCCVEGCSA-N
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Description

“®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C15H21NO5 . It has a molecular weight of 295.34 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.34 . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental data for accurate determination.

Scientific Research Applications

Peptide Synthesis

Boc-D-Tyr-OMe: is widely used in peptide synthesis, particularly in the Boc solid-phase peptide synthesis method . This technique involves the step-wise construction of a peptide chain through the successive addition of amino acid residues to a growing peptide. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds.

Antioxidant Dipeptide Precursors

Research has shown that Boc-D-Tyr-OMe can be used as an acyl donor in the enzymatic synthesis of antioxidant dipeptide precursors . These dipeptides have potential applications in nutrition and pharmaceuticals due to their immunomodulatory and antihypertensive functions.

Enzymatic Peptide Synthesis

The compound serves as a substrate in kinetically controlled enzymatic peptide synthesis reactions. This method is eco-friendly and operates under mild conditions, making it an attractive alternative to traditional chemical peptide synthesis .

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426793
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76757-90-9
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Q & A

Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?

A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.

Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?

A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.

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